L-Proline, 1-(((1,1-dimethylethoxy)carbonyl)amino)-
Overview
Description
Boc-Proline is a white crystalline powder that is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-(((1,1-dimethylethoxy)carbonyl)amino)- typically involves the protection of the amino group of L-Proline with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-Proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of Boc-Proline follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
L-Proline, 1-(((1,1-dimethylethoxy)carbonyl)amino)- undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the specific reaction requirements.
Major Products Formed
Substitution: Removal of the Boc group yields L-Proline.
Oxidation and Reduction: The specific products depend on the reagents and conditions used.
Scientific Research Applications
L-Proline, 1-(((1,1-dimethylethoxy)carbonyl)amino)- is widely used in scientific research due to its versatility. Some of its applications include:
Drug Discovery: It is used as a building block in the synthesis of various pharmaceutical compounds.
Peptide Synthesis: Boc-Proline is a common starting material in the synthesis of peptides and proteins.
Catalysis: It serves as a catalyst in certain organic reactions.
Mechanism of Action
The mechanism of action of L-Proline, 1-(((1,1-dimethylethoxy)carbonyl)amino)- involves its role as a protecting group for the amino group of L-Proline. The Boc group prevents unwanted reactions at the amino site during synthetic procedures. Upon completion of the desired reactions, the Boc group can be removed to yield the free amine.
Comparison with Similar Compounds
L-Proline, 1-(((1,1-dimethylethoxy)carbonyl)amino)- is unique due to its specific protecting group. Similar compounds include:
- L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-L-cysteinyl-, methyl ester
- L-Proline, 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-4-hydroxy-, methyl ester
These compounds also feature the Boc protecting group but differ in their amino acid backbones and additional functional groups, which confer different chemical properties and applications.
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)11-12-6-4-5-7(12)8(13)14/h7H,4-6H2,1-3H3,(H,11,15)(H,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLCAESKICYLIR-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NN1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228439 | |
Record name | L-Proline, 1-(((1,1-dimethylethoxy)carbonyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50228439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77821-22-8 | |
Record name | L-Proline, 1-(((1,1-dimethylethoxy)carbonyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077821228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Proline, 1-(((1,1-dimethylethoxy)carbonyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50228439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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